![molecular formula C15H22N2O3S B5782806 2-ethoxy-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5782806.png)
2-ethoxy-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonothioyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxy-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonothioyl}phenol is a synthetic compound that has been widely used in scientific research. The compound is also known as EHT 1864 and is a potent inhibitor of Rho family GTPases. The compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mecanismo De Acción
The mechanism of action of EHT 1864 involves the inhibition of Rho family GTPases, which are key regulators of the actin cytoskeleton and cell motility. The compound binds to the switch I and II regions of Rho family GTPases, preventing their activation and downstream signaling. This leads to a decrease in cell migration, proliferation, and survival.
Biochemical and Physiological Effects:
EHT 1864 has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to inhibit the activity of Rho family GTPases, leading to a decrease in cell migration, proliferation, and survival. The compound has also been shown to have anti-tumor effects in various cancer cell lines, as well as neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using EHT 1864 in lab experiments is its potent inhibitory activity against Rho family GTPases. The compound has been shown to be effective at low concentrations, making it a valuable tool for researchers. However, one limitation of using EHT 1864 is its potential toxicity, which can vary depending on the cell type and experimental conditions used.
Direcciones Futuras
There are several future directions for research involving EHT 1864. One area of interest is the development of novel therapeutic applications for the compound, particularly in the treatment of cancer and neurological disorders. Another area of interest is the development of more selective inhibitors of Rho family GTPases, which could have fewer off-target effects. Additionally, further research is needed to understand the potential toxicity of EHT 1864 and its effects on different cell types and experimental conditions.
Métodos De Síntesis
The synthesis of 2-ethoxy-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonothioyl}phenol is a complex process that involves several steps. The compound is typically synthesized using a combination of chemical reactions, including the reaction of 2-ethoxy-4-nitrophenol with thionyl chloride, followed by reaction with piperazine and then with ethylene oxide. The final product is purified using various techniques, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
The compound has been extensively studied for its potential therapeutic applications, including cancer treatment, neurological disorders, and cardiovascular diseases. EHT 1864 has been shown to inhibit the activity of Rho family GTPases, which play a critical role in cell signaling pathways involved in cell migration, proliferation, and survival. The compound has been shown to have anti-tumor effects in various cancer cell lines and has also been shown to improve neurological function in animal models of Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
(3-ethoxy-4-hydroxyphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-2-20-14-11-12(3-4-13(14)19)15(21)17-7-5-16(6-8-17)9-10-18/h3-4,11,18-19H,2,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLUYVLMKRZVNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=S)N2CCN(CC2)CCO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Ethoxy-4-hydroxyphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanethione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

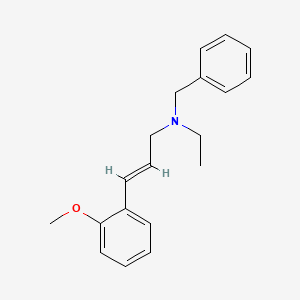

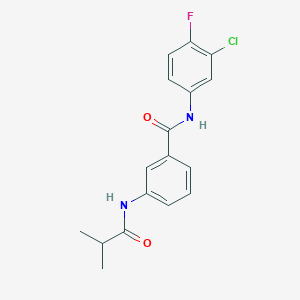
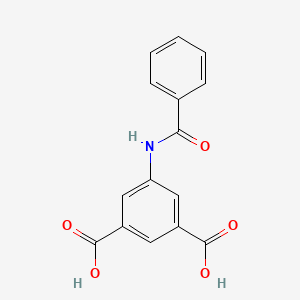

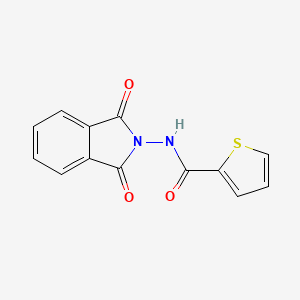
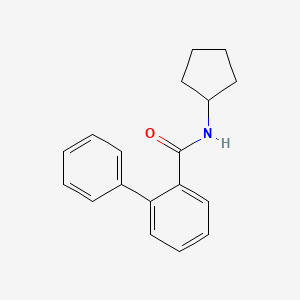
![N'-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5782785.png)

![4-[2-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)carbonohydrazonoyl]phenyl nicotinate](/img/structure/B5782799.png)


![N-[3-(isobutyrylamino)phenyl]-3-phenylacrylamide](/img/structure/B5782820.png)
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(3-nitrobenzylidene)propanohydrazide](/img/structure/B5782824.png)